molecular formula C16H8Cl2F3N3O2S B10822094 N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide

Cat. No. B10822094
M. Wt: 434.2 g/mol
InChI Key: YNSLXRYEPGHGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

HSGN-218 is synthesized through a series of chemical reactions involving halogen substitutions. The synthetic route typically involves the reaction of 3,5-dichlorophenyl hydrazine with carbon disulfide to form a 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-(trifluoromethyl)thiobenzoyl chloride to yield HSGN-218 .

Chemical Reactions Analysis

HSGN-218 undergoes various chemical reactions, including:

Common reagents used in these reactions include carbon disulfide, 3,5-dichlorophenyl hydrazine, and 4-(trifluoromethyl)thiobenzoyl chloride . The major products formed from these reactions are intermediates leading to the final HSGN-218 compound.

Mechanism of Action

HSGN-218 exerts its antibacterial effects through multiple pathways. It downregulates essential proteins such as Pol IIIC, which is necessary for DNA replication in Gram-positive pathogens . Additionally, HSGN-218 is involved in heme regulation, menaquinone biosynthesis, and siderophore biosynthesis. It also depolarizes bacterial membranes, leading to bacterial cell death .

properties

Molecular Formula

C16H8Cl2F3N3O2S

Molecular Weight

434.2 g/mol

IUPAC Name

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C16H8Cl2F3N3O2S/c17-10-5-9(6-11(18)7-10)14-23-24-15(26-14)22-13(25)8-1-3-12(4-2-8)27-16(19,20)21/h1-7H,(H,22,24,25)

InChI Key

YNSLXRYEPGHGRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC(F)(F)F

Origin of Product

United States

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